3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C14H16N2OS2 . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a benzene ring fused to a thieno[2,3-d]pyrimidin-4(3H)-one ring. This core is substituted at the 3-position with an allyl group, at the 2-position with a mercapto group, and at the 7-position with a methyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.42 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Biological Activity
3-Allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is part of a class of compounds that have drawn significant interest due to their complex chemical structure and potential for various biological activities. Studies have focused on the synthesis, characterization, and evaluation of these compounds for different scientific applications, particularly in the fields of medicinal chemistry and pharmaceutical research.
One area of research involves the synthesis and analysis of pyrimidine derivatives, which are known for their broad range of biological activities, including anti-inflammatory and anticancer properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) highlighted the synthesis of substituted tetrahydropyrimidine derivatives, demonstrating significant in vitro anti-inflammatory activity, underscoring the potential pharmaceutical applications of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Moreover, research on the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has been compiled, offering insights into the preparation and properties of these organic compounds. These studies review the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of such compounds, providing a foundation for further exploration of their applications (Boča, Jameson, & Linert, 2011).
Catalytic and Synthetic Applications
The importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds has been emphasized, given their key role as precursors in the medicinal and pharmaceutical industries. This review covers the application of various catalysts, including organocatalysts and metal catalysts, for synthesizing pyranopyrimidine derivatives. Such studies underline the significance of these scaffolds in drug development and their broad synthetic applications, highlighting the role of catalysis in enhancing the efficiency and sustainability of these synthetic processes (Parmar, Vala, & Patel, 2023).
Functionalized Compounds for Optoelectronic Materials
Research into quinazolines and pyrimidines has also extended into the realm of optoelectronic materials. A comprehensive review by Lipunova et al. (2018) discusses the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their potential in fabricating materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors. This underscores the versatility of these compounds beyond pharmaceutical applications and into materials science, showcasing their potential in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPJUIDDGGYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384634 |
Source
|
Record name | 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307512-22-7 |
Source
|
Record name | 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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